(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine
Description
Molecular Architecture and Bonding Patterns
The core structure of the compound consists of a five-membered pyrrolidine ring (C₄H₈N) with three substituents: a benzyl group at the nitrogen atom (N1), a 2,2-dimethylpropyl (neopentyl) group at the C4 position, and an amine group at C3 (Figure 1). The pyrrolidine ring adopts a puckered conformation, with bond angles and lengths consistent with saturated five-membered heterocycles.
The benzyl group introduces π-electron density into the system, while the neopentyl group creates steric bulk. The amine at C3 participates in hydrogen bonding and potential coordination chemistry, as observed in analogous pyrrolidine systems.
Stereochemical Implications of Chiral Centers
The compound possesses two chiral centers at C3 and C4, designated as (3S,4R). Stereochemical analysis reveals:
- C3 Configuration (S) : The amine group (-NH₂) occupies a axial position relative to the pyrrolidine ring, while the hydrogen atom adopts an equatorial orientation.
- C4 Configuration (R) : The neopentyl group extends perpendicular to the ring plane, creating a 1,3-diaxial interaction with the C2 hydrogen.
This stereochemistry imposes distinct diastereomeric preferences. For instance, the (3S,4R) configuration minimizes steric clash between the neopentyl group and the benzyl substituent, as demonstrated in molecular mechanics simulations of similar systems. The rigidity of the chiral centers also restricts rotation about the C3–C4 bond, stabilizing a single conformational isomer under standard conditions.
Conformational Dynamics of the Pyrrolidine Ring
The pyrrolidine ring exhibits dynamic puckering behavior, oscillating between Cγ-endo and Cγ-exo conformations (Figure 2). Key observations include:
- Cγ-endo preference : Energy calculations for analogous β-proline systems show the Cγ-endo conformation is favored by 1.2–2.8 kcal/mol due to reduced torsional strain.
- Substituent effects : The bulky neopentyl group at C4 destabilizes the Cγ-exo form by introducing van der Waals repulsions with the C2 hydrogen.
- Benzyl group influence : The N1-benzyl substituent adopts a pseudo-equatorial orientation to minimize A(1,3) strain, further stabilizing the Cγ-endo conformation.
Variable-temperature NMR studies of related compounds suggest an energy barrier of ~10–12 kcal/mol for ring puckering interconversion, rendering the conformers resolvable at room temperature.
Electronic Effects of Substituent Groups
Substituents profoundly alter the electronic landscape of the pyrrolidine core:
Density functional theory (DFT) calculations on model systems indicate the benzyl group reduces the pyrrolidine ring’s ionization potential by 0.8 eV compared to unsubstituted pyrrolidine, enhancing susceptibility to electrophilic attack at C2 and C5. The neopentyl group’s electron-donating nature raises the HOMO energy by 0.3 eV, facilitating single-electron transfer reactions under photoredox conditions.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQWINLFPNXUKN-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CN(C[C@H]1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, molecular interactions, and pharmacological implications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a benzyl group and a 2,2-dimethylpropyl substituent. Its molecular formula is C₁₄H₁₉N, and it possesses significant steric bulk due to the dimethylpropyl group. This structural configuration is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Nootropic Effects : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions. For instance, related pyrrolidine derivatives have shown promise in improving memory and learning capabilities in animal models .
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity. This property is crucial for developing therapeutic agents targeting various diseases.
Table of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Nootropic Effects | Enhances cognitive functions | |
| Enzyme Inhibition | Modulates enzymatic activity | |
| Potential Anticancer Activity | Inhibits cancer cell proliferation |
Case Studies and Research Findings
- Nootropic Activity : A study involving the synthesis of similar pyrrolidine derivatives demonstrated significant improvements in memory retention in scopolamine-induced amnesia models. The most promising compounds were identified through molecular docking studies correlating with experimental data .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound revealed its potential as an inhibitor for specific enzymes involved in metabolic pathways. The compound's structure allows it to fit into the active sites of these enzymes effectively.
- Anticancer Properties : Research on structurally similar compounds indicated that they could inhibit kinesin spindle protein (KSP), a target for cancer therapies. This suggests that this compound may also exhibit anticancer properties through similar mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Diastereomers
Key Compound 1 : rac-(3R,4S)-4-(2,2-dimethylpropyl)-1-[5-(propan-2-yloxy)pyrazine-2-carbonyl]pyrrolidin-3-amine hydrochloride ()
- Structural Differences :
- The diastereomer has inverted stereochemistry (3R,4S vs. 3S,4R) and an additional pyrazine-2-carbonyl substituent.
- The hydrochloride salt form enhances solubility compared to the free base.
- Synthesis : Prepared via coupling with pyrazine carbonyl, followed by resolution. The stereochemical inversion likely requires chiral separation techniques.
- Significance : Stereochemistry impacts receptor binding; for example, (3S,4R) configurations may exhibit higher selectivity for specific targets .
Key Compound 2: 4-{[(2R,3S,4R,5S)-4-(4-chloro-2-fluorophenyl)-3-(3-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino}-3-methoxybenzoic acid ()
- Structural Differences: A more complex pyrrolidine scaffold with multiple aryl and cyano substituents. The neopentyl group is retained but integrated into a poly-substituted structure.
- Properties : Formulated as a solid dispersion to improve bioavailability, suggesting inherent solubility challenges common to neopentyl-containing compounds .
Ring Size Variations: Pyrrolidine vs. Piperidine
Key Compound 3 : (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine ()
- Structural Differences :
- Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
- Methyl substituent at position 4 instead of neopentyl.
- Synthesis: Involves reductive amination and resolution steps.
Neopentyl-Containing Organophosphorus Compounds ()
Examples include 2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidate and N-ethylanilinium O-(2,2-dimethylpropyl) methylphosphonothioate.
- Role of Neopentyl : The 2,2-dimethylpropyl group in these compounds enhances steric shielding and lipid solubility, a property also relevant to the target pyrrolidine derivative. However, the pharmacological intent differs (e.g., enzyme inhibition vs. receptor modulation) .
Data Tables
Table 2: Physicochemical Properties
Q & A
Q. What are the key considerations for designing a stereoselective synthesis route for (3S,4R)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine?
To achieve stereoselectivity, focus on:
- Chiral induction : Use chiral auxiliaries or catalysts. For example, titanium(IV) isopropoxide in reductive amination (as in ) can influence stereochemistry.
- Protecting groups : Protect the pyrrolidine nitrogen during alkylation to avoid side reactions (e.g., benzyl groups in ).
- Reaction monitoring : Employ TLC or HPLC to track stereochemical purity during intermediates. highlights NMR for structural validation of intermediates .
Q. How can spectroscopic data (NMR, HRMS) confirm the stereochemistry and purity of the compound?
- H and C NMR : Compare chemical shifts of diastereotopic protons (e.g., pyrrolidine ring protons). For instance, reports δ 8.87 (d, J = 2 Hz) for pyridine protons, indicating spatial arrangement.
- HRMS : Verify molecular ion peaks (e.g., [M+H] in and ).
- Optical rotation : Measure specific rotation to confirm enantiomeric excess, as seen in chiral intermediates in .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use gradients of ethyl acetate/hexane () or dichloromethane/methanol for polar amines.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water in ).
- Acid-base extraction : Exploit the compound’s basicity by protonation with HCl and extraction into organic phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Core modifications : Vary substituents on the pyrrolidine ring (e.g., replace benzyl with substituted aryl groups, as in ).
- Stereochemical analogs : Synthesize (3R,4S) and other diastereomers () to assess stereochemical impact on target binding.
- Pharmacophore mapping : Use computational tools (e.g., docking studies) to identify critical interactions, as demonstrated for GPR40 agonists in .
Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?
- Orthogonal assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based (e.g., calcium flux in ) assays.
- Solubility optimization : Address discrepancies caused by poor solubility (e.g., use solid dispersions as in ).
- Metabolic stability testing : Compare hepatic microsomal stability (e.g., ’s solubility data in DMSO/EtOH) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and tissue distribution?
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Metabolite profiling : Identify toxic metabolites via LC-HRMS (e.g., ’s glucuronidation studies).
- Structural detoxification : Introduce polar groups (e.g., hydroxyl or carboxylates) to enhance excretion, as seen in ’s benzoic acid derivative.
- CYP inhibition screening : Test against cytochrome P450 isoforms to predict drug-drug interactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
